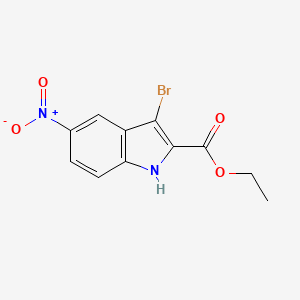

ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate

Descripción general

Descripción

Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H9BrN2O4 and its molecular weight is 313.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . They are important types of molecules and natural products and play a main role in cell biology .

Mode of Action

Indole derivatives have been found to inhibit the strand transfer of integrase, a key enzyme in the life cycle of hiv-1 .

Biochemical Pathways

Indole derivatives have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .

Result of Action

Indole derivatives have been found to have diverse biological activities and therapeutic possibilities .

Action Environment

The action of indole derivatives can be influenced by various factors, including the specific biological environment in which they are used .

Análisis Bioquímico

Biochemical Properties

Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The compound’s nitro group is particularly reactive, allowing it to participate in redox reactions, which can influence the activity of enzymes such as cytochrome P450 oxidases. Additionally, the bromine atom in its structure can form halogen bonds with amino acid residues in proteins, potentially altering their conformation and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis by activating caspase pathways and increasing the production of reactive oxygen species (ROS) . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, it can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their substrate specificity . For example, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing phosphorylation of target proteins . Additionally, the compound’s nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to changes in their function . These interactions can result in the activation or inhibition of various signaling pathways, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of apoptotic pathways and inhibition of cell proliferation . These effects are dose-dependent and can vary based on the duration of exposure and the specific cell type being studied .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can have therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to adverse effects . These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound can be metabolized by liver enzymes, including cytochrome P450 oxidases, which can hydroxylate and dealkylate the compound, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, such as albumin and glutathione, which can affect its localization and accumulation . The compound’s distribution within tissues can also be influenced by its lipophilicity and ability to cross cell membranes . These factors can determine the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function within cells . The compound can localize to specific cellular compartments, such as the mitochondria, where it can influence mitochondrial function and induce apoptosis . Additionally, it can be targeted to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Post-translational modifications, such as phosphorylation and ubiquitination, can also affect the compound’s localization and stability within cells . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .

Actividad Biológica

Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Formula : C₁₁H₉BrN₂O₄

- CAS Number : 183384-45-4

- Melting Point : 258–259 °C

The compound features a bromine atom and a nitro group, which are significant for its biological activity. The presence of these substituents can enhance the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the bromination and nitration of indole derivatives. The synthetic pathway often includes:

- Starting Material : Indole or its derivatives.

- Reagents : Bromine and nitric acid for bromination and nitration, respectively.

- Conditions : Controlled temperature and solvent conditions to optimize yield.

Antiviral Properties

Recent studies have indicated that derivatives of indole compounds, including this compound, exhibit significant antiviral activity. One notable study focused on the inhibition of HIV integrase, a critical enzyme in the viral replication cycle. The compound was evaluated for its ability to inhibit integrase strand transfer, yielding promising results:

- IC50 Values : The compound demonstrated an IC50 value indicating effective inhibition at micromolar concentrations (specific values may vary based on structural modifications) .

Anticancer Activity

Indole derivatives are also known for their anticancer properties. This compound has been tested against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 15.6 |

| MCF-7 (Breast cancer) | 12.4 |

| A549 (Lung cancer) | 18.9 |

These results suggest that the compound may interfere with cellular proliferation pathways, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Integrase Binding : The indole nucleus chelates with metal ions in the active site of integrase, disrupting viral DNA integration .

- Reactive Oxygen Species (ROS) Induction : In cancer cells, the compound may induce ROS production, leading to oxidative stress and subsequent cell death .

Study on HIV Integrase Inhibition

A detailed molecular docking study revealed that this compound binds effectively to the active site of HIV integrase. The binding mode analysis indicated that:

- The compound forms π–π stacking interactions with nucleic acid components.

- Chelation with Mg²⁺ ions enhances binding affinity.

This study highlights the potential for developing this compound as a lead for new antiviral therapies .

Anticancer Efficacy in vitro

In vitro studies conducted on various cancer cell lines demonstrated that this compound exhibits selective cytotoxicity. The mechanism appears to involve:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate has been investigated for its potential as a lead compound in drug development, particularly for targeting bacterial infections and cancer. Its unique structural features allow for modifications that can enhance biological activity.

- Case Study : A study demonstrated that derivatives of indole-2-carboxylic acids, including compounds similar to this compound, exhibited inhibitory effects on various targets such as integrase in HIV . The modifications at the C3 position significantly improved antiviral activity.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules through various reactions, including nucleophilic substitutions.

- Synthesis Pathway : The synthesis typically involves bromination of indole derivatives followed by esterification reactions. This multi-step process requires precise control over reaction conditions to optimize yield and purity .

Research indicates that this compound may exhibit biological activities such as anti-inflammatory and anticancer properties due to its ability to interact with specific biological targets.

- Biological Evaluation : In vitro studies have shown that derivatives of this compound can inhibit key enzymes involved in disease pathways, suggesting its role as a potential therapeutic agent .

Data Table of Related Compounds

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| This compound | Bromine at C3, nitro at C5 | Potentially high reactivity and biological activity |

| Ethyl 3-amino-5-nitro-1H-indole-2-carboxylate | Amino group replacing bromine | Higher biological activity due to amino substitution |

| Ethyl 5-bromo-1H-indole-2-carboxylate | Bromine at C5 instead of C3 | Different reactivity patterns compared to C3 substituted |

Propiedades

IUPAC Name |

ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O4/c1-2-18-11(15)10-9(12)7-5-6(14(16)17)3-4-8(7)13-10/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEYECJOGUOZMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.